molecular formula C8H8FN3O4 B1443887 2-(4-Fluoro-2-nitrophenoxy)acetohydrazide CAS No. 1341119-52-5

2-(4-Fluoro-2-nitrophenoxy)acetohydrazide

Cat. No. B1443887
M. Wt: 229.17 g/mol
InChI Key: XFBKSIUPDLEOQM-UHFFFAOYSA-N
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Description

2-(4-Fluoro-2-nitrophenoxy)acetohydrazide is a chemical compound with the molecular formula C8H8FN3O4 . It has a molecular weight of 229.17 .


Molecular Structure Analysis

The InChI code for 2-(4-Fluoro-2-nitrophenoxy)acetohydrazide is 1S/C8H8FN3O4/c9-5-1-2-7 (6 (3-5)12 (14)15)16-4-8 (13)11-10/h1-3H,4,10H2, (H,11,13) . This code provides a detailed description of the molecule’s structure.


Physical And Chemical Properties Analysis

2-(4-Fluoro-2-nitrophenoxy)acetohydrazide has a molecular weight of 229.17 . It should be stored in a refrigerator .

Scientific Research Applications

Environmental Implications and Analytical Techniques Research on nitrated phenols, including compounds related to 2-(4-Fluoro-2-nitrophenoxy)acetohydrazide, underscores their environmental presence and the analytical challenges in quantifying them. The sources, analytical techniques, and environmental behaviors of nitrophenols, which may share chemical behaviors with 2-(4-Fluoro-2-nitrophenoxy)acetohydrazide, have been extensively reviewed, highlighting their atmospheric occurrence and the complexity of their environmental interactions (Harrison et al., 2005).

Synthetic Pathways and Chemical Applications The synthesis and practical applications of fluoro-brominated biphenyls, which are key intermediates in the manufacture of pharmaceuticals and agrochemicals, offer insights into the potential synthetic utility of 2-(4-Fluoro-2-nitrophenoxy)acetohydrazide. These compounds play a crucial role in the development of efficient and environmentally benign synthetic routes for industrially relevant compounds (Qiu et al., 2009).

Advanced Oxidation Processes The degradation of organic pollutants using advanced oxidation processes (AOPs) is an area of significant interest, with studies focusing on the mechanisms and by-products of such reactions. The detailed understanding of these processes, especially in the context of pharmaceutical and environmental chemistry, may offer indirect applications for 2-(4-Fluoro-2-nitrophenoxy)acetohydrazide in the development of new AOP strategies or as a model compound for studying reaction mechanisms (Qutob et al., 2022).

properties

IUPAC Name

2-(4-fluoro-2-nitrophenoxy)acetohydrazide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8FN3O4/c9-5-1-2-7(6(3-5)12(14)15)16-4-8(13)11-10/h1-3H,4,10H2,(H,11,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XFBKSIUPDLEOQM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1F)[N+](=O)[O-])OCC(=O)NN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8FN3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-Fluoro-2-nitrophenoxy)acetohydrazide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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